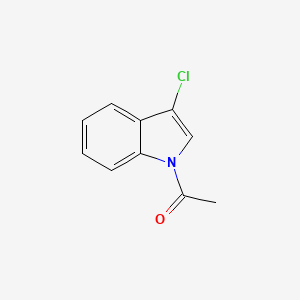
1-Acetyl-3-chloroindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-3-chloroindole is a synthetic organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products The structure of this compound consists of an indole core with an acetyl group at the 1-position and a chlorine atom at the 3-position
Preparation Methods
The synthesis of 1-Acetyl-3-chloroindole can be achieved through several methods. One common approach involves the reaction of 3-chloroindole with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Another method involves the use of 3-chloroindole and acetyl chloride in the presence of a base such as triethylamine. This reaction also proceeds under mild conditions and provides a high yield of the desired product .
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
1-Acetyl-3-chloroindole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The indole core can be oxidized to form oxindole derivatives using oxidizing agents such as oxodiperoxomolybdenum (VI).
Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include bases (e.g., triethylamine), oxidizing agents (e.g., oxodiperoxomolybdenum), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Acetyl-3-chloroindole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and antiviral agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biological Studies: Researchers use this compound to study the biological activity of indole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 1-Acetyl-3-chloroindole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, indole derivatives are known to bind to multiple receptors with high affinity, influencing biological pathways involved in disease processes .
Comparison with Similar Compounds
1-Acetyl-3-chloroindole can be compared with other indole derivatives, such as:
1-Acetylindole: Lacks the chlorine atom at the 3-position, which may affect its reactivity and biological activity.
3-Chloroindole: Lacks the acetyl group at the 1-position, which may influence its chemical properties and applications.
1-Acetyl-2-chloroindole: Similar structure but with the chlorine atom at the 2-position, which may result in different reactivity and biological effects.
The presence of both the acetyl group and the chlorine atom in this compound makes it unique and potentially more versatile in its applications compared to its analogs .
Properties
Molecular Formula |
C10H8ClNO |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
1-(3-chloroindol-1-yl)ethanone |
InChI |
InChI=1S/C10H8ClNO/c1-7(13)12-6-9(11)8-4-2-3-5-10(8)12/h2-6H,1H3 |
InChI Key |
UUYRXYWVPFCULW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14111322.png)
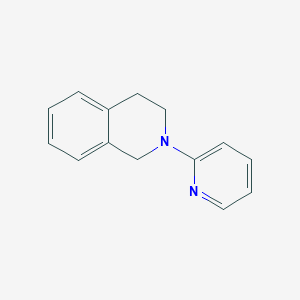
![1-(4-tert-butylbenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111329.png)
![(1E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)anilino]methanimidoyl cyanide](/img/structure/B14111335.png)

![2-[4-(4-bromophenyl)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B14111348.png)
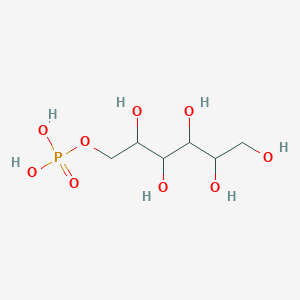
![Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate](/img/structure/B14111364.png)
![8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14111371.png)
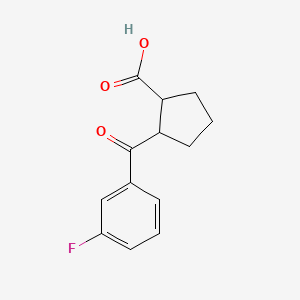

![16-Dioxooxacyclohexadeca-4,6-dien-3-yl]methyl 6-deoxy-2](/img/structure/B14111394.png)
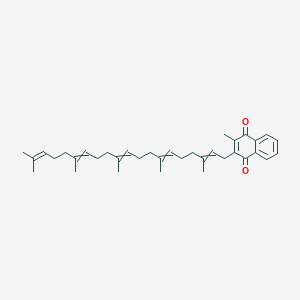
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B14111407.png)
